Orthogonal Reactivity: Dual vs. Single Amine Handles
The target compound provides two chemically distinct amine handles—the primary amine (pKa ~9.5) on the pyrrolidine ring and the oxazolidin‑2‑one secondary amide (pKa ~13, deprotonatable for N‑alkylation or N‑arylation)—compared with only a single primary amine in 5‑(aminomethyl)oxazolidin‑2‑one (CAS 119736‑09‑3) . This orthogonality enables sequential chemoselective functionalization without protecting‑group manipulation, a decisive advantage in multi‑step medicinal chemistry syntheses .
| Evidence Dimension | Number of synthetically addressable amine functional groups |
|---|---|
| Target Compound Data | 2 (primary amine on pyrrolidine C‑3; secondary amide NH of oxazolidinone ring) |
| Comparator Or Baseline | 5-(Aminomethyl)-1,3-oxazolidin-2-one (CAS 119736-09-3): 1 (primary amine only) |
| Quantified Difference | 2 vs 1 addressable amine handles; 2 vs 1 H‑bond donors (target: 2 donors, 4 acceptors; comparator: 2 donors, 2 acceptors estimated) |
| Conditions | Structural analysis based on SMILES and vendor‑reported properties; target TPSA 67.59, comparator TPSA not reported but lower due to absence of pyrrolidine ring |
Why This Matters
For procurement decisions in synthetic chemistry programs, the ability to perform two sequential chemoselective derivatizations on a single building block reduces step count, protecting‑group requirements, and overall synthesis cost.
